3-Ethyl-1,7-dimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione
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Overview
Description
3-Ethyl-1,7-dimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,7-dimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the ethyl, methyl, and phenylethyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, phenylacetic acid derivatives, and strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,7-dimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or phenylethyl groups, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium azide (NaN₃), thiols (R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Ethyl-1,7-dimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,7-dimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-Ethyl-1,3-dimethyl-8-((2-phenylethyl)amino)-3,7-dihydro-1H-purine-2,6-dione
- 1,2-Dimethyl-4-(1-phenylethyl)benzene
Uniqueness
3-Ethyl-1,7-dimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-ethyl-4,7-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-4-22-17(25)15-16(21(3)19(22)26)20-18-23(13(2)12-24(15)18)11-10-14-8-6-5-7-9-14/h5-9,12H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOVYOXIPPGTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC=CC=C4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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